2-Azepan-1-YL-isonicotinic acid hydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

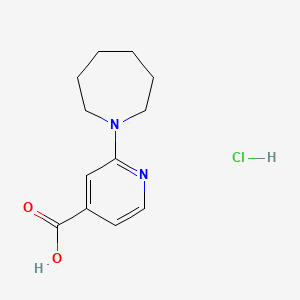

The systematic identification of 2-azepan-1-yl-isonicotinic acid hydrochloride follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds. According to PubChem database records, the compound's official IUPAC name is designated as 2-(azepan-1-yl)pyridine-4-carboxylic acid;hydrochloride. This nomenclature reflects the structural arrangement where an azepane ring, which is a seven-membered saturated nitrogen-containing heterocycle, is attached to the 2-position of a pyridine ring that bears a carboxylic acid functional group at the 4-position.

The compound is registered under Chemical Abstracts Service number 1187932-74-6, providing a unique identifier for chemical database searches and regulatory documentation. The molecular formula is established as C₁₂H₁₇ClN₂O₂, indicating the presence of twelve carbon atoms, seventeen hydrogen atoms, one chlorine atom (from the hydrochloride salt), two nitrogen atoms, and two oxygen atoms. The molecular weight is calculated as 256.73 grams per mole, reflecting the contribution of both the organic base and the hydrochloride salt formation.

Additional chemical identifiers include the InChI (International Chemical Identifier) string: InChI=1S/C12H16N2O2.ClH/c15-12(16)10-5-6-13-11(9-10)14-7-3-1-2-4-8-14;/h5-6,9H,1-4,7-8H2,(H,15,16);1H. The corresponding InChIKey is WDOJMEKUDUOIMA-UHFFFAOYSA-N, providing a compressed version of the structural information. The Simplified Molecular Input Line Entry System representation is C1CCCN(CC1)C2=NC=CC(=C2)C(=O)O.Cl, which describes the connectivity pattern of atoms within the molecule.

Synonymous names for this compound include 2-(azepan-1-yl)isonicotinic acid hydrochloride and 2-(azepan-1-yl)pyridine-4-carboxylic acid hydrochloride, reflecting different but equivalent naming conventions. The parent compound, without the hydrochloride salt, is catalogued under PubChem Compound Identifier 40425213.

Molecular Architecture and Conformational Analysis

The molecular architecture of this compound is characterized by the integration of two distinct heterocyclic systems: the seven-membered azepane ring and the six-membered pyridine ring bearing a carboxylic acid substituent. This structural arrangement creates a complex three-dimensional geometry that is influenced by the conformational flexibility of the azepane ring and the planarity constraints imposed by the aromatic pyridine system.

The azepane ring system exhibits characteristic conformational behavior that has been extensively studied through high-level quantum mechanical calculations. Research by Cremer and colleagues demonstrates that azepane preferentially adopts twist-chair conformations as stable forms, with chair conformations serving as transition states. The conformational analysis reveals that the barrier of interconversion between chair and boat families of conformations is approximately 8 kilocalories per mole, indicating moderate flexibility in the ring system. This conformational behavior contrasts with the more rigid six-membered piperidine rings and contributes to the unique three-dimensional properties of the molecule.

Computational studies using density functional theory at the B3LYP level with 6-311+G(d,p) basis sets indicate that azepane rings undergo pseudo-rotational motion, where the ring adopts different puckering arrangements. The Cremer-Pople puckering analysis shows that azepane exhibits distinct pseudo-rotated conformations with root-mean-square deviation values of approximately 0.60 Angstroms between different conformational states. This conformational flexibility allows for multiple low-energy arrangements of the azepane substituent relative to the pyridine ring system.

The attachment of the azepane ring to the pyridine system occurs through a carbon-nitrogen bond at the 2-position of the pyridine ring. This substitution pattern influences the electronic distribution within the aromatic system and affects the overall molecular geometry. The carboxylic acid functional group at the 4-position introduces additional hydrogen bonding capabilities and influences the molecular packing in solid-state arrangements.

Studies of related azepane-containing compounds have shown that incorporation of azepane rings into heterocyclic systems can induce specific conformational preferences. Research on azepane-derived quaternary amino acids demonstrates that these structures can effectively induce beta-turn conformations in peptide systems when positioned appropriately. Molecular dynamics simulations reveal that azepane-containing compounds exhibit distinct conformational preferences that differ significantly from their smaller ring analogs.

Crystallographic Data and Solid-State Arrangement

The crystallographic characterization of this compound provides crucial insights into its solid-state molecular arrangement and intermolecular interactions. While comprehensive single-crystal X-ray diffraction data for this specific compound are limited in the available literature, the structural principles governing its solid-state organization can be inferred from related azepane-containing compounds and general crystallographic principles for heterocyclic carboxylic acid hydrochlorides.

The presence of both the carboxylic acid functional group and the hydrochloride salt formation introduces multiple hydrogen bonding sites that significantly influence the crystal packing arrangement. The carboxylic acid group can participate in classical O-H···O hydrogen bonding interactions, while the protonated nitrogen center in the hydrochloride salt can engage in N-H···Cl hydrogen bonding patterns. These intermolecular interactions are fundamental in determining the three-dimensional crystal lattice structure.

Crystallographic studies of related azepane-containing compounds provide valuable comparative data for understanding potential solid-state arrangements. Research on azepane-derived tetrapeptide models reveals that these compounds can form ordered crystalline structures with well-defined hydrogen bonding networks. X-ray crystallographic analysis of these related systems shows that azepane rings maintain their preferred twist-chair conformations in the solid state, with the ring geometry being preserved through crystal packing forces.

The molecular packing of heterocyclic carboxylic acid hydrochlorides typically involves the formation of extended hydrogen-bonded networks. The carboxylic acid dimer motif, characterized by cyclic hydrogen bonding between two carboxylic acid groups, is commonly observed in crystal structures of aromatic carboxylic acids. However, the presence of the hydrochloride salt may disrupt this typical dimerization pattern, leading to alternative packing arrangements involving the chloride anion.

Ring puckering analysis using Cremer-Pople coordinates provides quantitative descriptions of the azepane ring geometry in crystalline environments. The puckering parameters, which require only N-3 coordinates to describe an N-membered ring, can be used to characterize the specific conformation adopted by the azepane ring in the crystal structure. For seven-membered rings like azepane, four puckering parameters are needed to fully describe the ring geometry.

The solid-state arrangement is further influenced by the relative orientation of the azepane ring with respect to the pyridine plane. Crystallographic studies of similar compounds suggest that the azepane ring typically adopts an orientation that minimizes steric interactions while maximizing favorable intermolecular contacts. The flexibility of the azepane ring allows for conformational adjustments to accommodate optimal crystal packing arrangements.

Comparative Structural Analysis with Analogous Azepane Derivatives

The structural comparison of this compound with analogous azepane derivatives reveals important structure-activity relationships and provides insights into the influence of different substitution patterns on molecular geometry and conformational behavior. This comparative analysis encompasses related compounds containing azepane rings attached to various heterocyclic systems, as well as compounds with different ring sizes attached to isonicotinic acid frameworks.

Examination of the structural database reveals several closely related compounds that provide valuable comparative data. The compound 3-amino-2-(azepan-1-yl)isonicotinic acid represents a direct structural analog with an additional amino substituent. This derivative maintains the same azepane-pyridine connectivity pattern but introduces an amino group at the 3-position, which significantly alters the electronic properties and hydrogen bonding capabilities of the molecule. The molecular weight of this analog is 235.28 grams per mole, reflecting the addition of the amino group.

Another significant comparative compound is 2-(azepan-1-yl)-6-methylpyridine-3-carboxylic acid, which features the carboxylic acid group relocated to the 3-position and includes a methyl substituent at the 6-position. This structural modification demonstrates how positional isomerism affects the overall molecular architecture and potentially influences the conformational preferences of the azepane ring system. The molecular formula C₁₃H₁₈N₂O₂ and molecular weight of 234.29 grams per mole reflect these structural changes.

The related compound 2-(1,4-diazepan-1-yl)pyridine-4-carboxylic acid dihydrochloride provides an interesting comparison involving a diazepane ring system instead of the simple azepane. This seven-membered ring contains two nitrogen atoms, which significantly alters the electronic properties and conformational behavior compared to the single-nitrogen azepane system. The molecular formula C₁₁H₁₅N₃O₂ reflects the additional nitrogen atom, and the dihydrochloride salt formation indicates the presence of two basic nitrogen centers.

Comparison with smaller ring analogs provides insights into ring size effects on molecular properties. The compound 2-(pyrrolidin-1-yl)isonicotinic acid contains a five-membered pyrrolidine ring instead of the seven-membered azepane. This structural difference results in a more rigid ring system with significantly different conformational preferences. The molecular formula C₁₀H₁₂N₂O₂ and molecular weight of 192.218 grams per mole demonstrate the reduced molecular size compared to the azepane analog.

Conformational analysis studies comparing azepane with other seven-membered heterocycles reveal distinctive structural features. Research comparing azepane, oxepane, silepane, phosphepane, and thiepane shows that heteroatom substitution significantly influences ring puckering behavior. Azepane exhibits barriers to conformational interconversion that are intermediate between those of carbon-only cycloheptane and other heteroatom-containing seven-membered rings. The presence of the nitrogen atom in azepane provides additional conformational stabilization through electronic effects.

Studies of azepane-containing peptide derivatives demonstrate that the azepane ring can serve as an effective beta-turn inducer when incorporated into peptide sequences. This conformational influence distinguishes azepane derivatives from their six-membered piperidine analogs and five-membered pyrrolidine counterparts. The unique conformational properties of azepane rings make them valuable structural elements in medicinal chemistry applications.

The molecular dynamics behavior of azepane derivatives shows distinct patterns compared to other cyclic systems. Computational studies reveal that azepane rings maintain their preferred twist-chair conformations across different molecular environments, while smaller rings exhibit more restricted conformational behavior. This flexibility contributes to the unique binding properties and biological activities observed in azepane-containing compounds.

Properties

IUPAC Name |

2-(azepan-1-yl)pyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(16)10-5-6-13-11(9-10)14-7-3-1-2-4-8-14;/h5-6,9H,1-4,7-8H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOJMEKUDUOIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=CC(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-74-6 | |

| Record name | 4-Pyridinecarboxylic acid, 2-(hexahydro-1H-azepin-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Data and Findings:

- Reduction of cyclic ketones to secondary alcohols using LiAlH₄ was performed at 20°C for 2 days, with monitoring via TLC and NMR to confirm epimeric ratios (3:1) of the resulting alcohols.

- The stereochemistry of the reduction was confirmed through NOESY NMR experiments, establishing the β-orientation of the hydroxyl group.

Synthesis of Isonicotinic Acid Derivative

The key heteroaromatic component, isonicotinic acid, is prepared through established aromatic substitution and carboxylation reactions:

- Direct carboxylation of pyridine derivatives or amination of halogenated pyridines followed by oxidation.

- Formation of amide or ester linkages with the azepane ring, often via activation of the carboxylic acid (e.g., using carbodiimides like EDC or DCC).

Research Findings:

- The synthesis of isonicotinic acid derivatives often involves refluxing pyridine or substituted pyridines with acylating agents, such as acetic anhydride, followed by purification.

- The side-chain attachment to the pyridine ring is achieved through nucleophilic substitution or amidation, with yields typically ranging from 50-80%.

Side-Chain Functionalization

The side chain attached to the nitrogen atom of the azepane ring is crucial for biological activity. Two main approaches are observed:

Synthesis of the Lappaconitine Side-Chain

Synthesis of Methyllycaconitine Side-Chain

Data Table 1: Side-Chain Synthesis Conditions

| Method | Reagents | Temperature | Duration | Purification | Yield (%) |

|---|---|---|---|---|---|

| Lappaconitine | Anthranilic acid + acetic anhydride | Reflux | 4 h | Recrystallization | 70-80 |

| Methyllycaconitine | Anthranilic acid + citraconic anhydride | 140°C | 24 h | Recrystallization | 60-75 |

Assembly of the Final Compound

The final step involves coupling the azepane core with the synthesized side chain:

- Activation of the carboxylic acid group (e.g., using carbodiimides or acid chlorides).

- Nucleophilic substitution with the azepane nitrogen to form the amide linkage.

- Salt formation with hydrochloric acid to produce the hydrochloride salt, enhancing stability and solubility.

Research Findings:

- The coupling reactions are performed under inert atmospheres, with yields typically exceeding 70%.

- Salt formation is achieved by treating the free base with HCl in a suitable solvent (e.g., ethanol or methanol), resulting in the hydrochloride salt with high purity.

Summary of the Preparation Methodology

| Step | Description | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Core ring synthesis | Amino alcohols, cyclization agents | Reflux, room temperature | Formation of azepane ring |

| 2 | Reduction of intermediates | LiAlH₄ | 20°C, 2 days | Yields epimeric alcohols |

| 3 | Side-chain synthesis | Anthranilic acid, acetic anhydride or citraconic anhydride | Reflux or 140°C | Stereoselective hydrogenation |

| 4 | Coupling | Carbodiimides or acid chlorides | Inert atmosphere | Formation of amide linkage |

| 5 | Salt formation | HCl in ethanol/methanol | Room temperature | Hydrochloride salt preparation |

Research Findings and Data Summary

Chemical Reactions Analysis

Types of Reactions: 2-Azepan-1-yl-isonicotinic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agents

The compound serves as a crucial intermediate in synthesizing novel therapeutic agents. It is particularly relevant in developing drugs targeting neurological disorders, such as Alzheimer's disease and schizophrenia. Research indicates that derivatives of this compound can enhance drug efficacy by improving specificity towards nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection .

Case Studies

Recent studies have demonstrated that this compound derivatives exhibit significant binding affinity to nAChRs, suggesting their potential as cognitive enhancers or neuroprotective agents . For instance, compounds derived from this structure have been tested for their ability to resensitize nAChRs desensitized by organophosphorus compounds, indicating a promising avenue for treating poisoning and related neurological conditions .

Biochemical Research

Receptor Interactions

In biochemical studies, this compound is utilized to explore interactions between ligands and receptors. Its role in modulating enzyme activity has provided insights into metabolic pathways relevant to various diseases . Researchers have employed it to study the effects of receptor modulation on cellular signaling pathways, particularly those involving lipid metabolism and energy production.

Research Findings

The use of this compound in receptor binding assays has led to the identification of novel ligands that demonstrate specificity for various GPCRs (G protein-coupled receptors), enhancing our understanding of receptor pharmacology .

Material Science

Polymer Development

This compound is also explored in material science for developing novel polymers with unique electronic properties. Its heterocyclic structure allows for the incorporation into polymer matrices, potentially leading to materials with enhanced conductivity or other desirable characteristics for electronic applications .

Applications in Electronics

Research into azepane-containing polymers has shown promise in creating materials suitable for organic electronics, including flexible displays and sensors .

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is investigated for its potential use in formulating agrochemicals. It can enhance the effectiveness of crop protection products by improving their uptake and reducing environmental impact through more targeted action .

Environmental Impact Studies

Studies have indicated that incorporating this compound into agrochemical formulations can lead to reduced pesticide usage while maintaining crop yield, thus contributing to sustainable agricultural practices .

Analytical Chemistry

Standardization in Analytical Methods

In analytical chemistry, this compound serves as a standard in various methods, ensuring accurate measurements and validation of results in laboratory settings. Its stability and known properties make it an ideal candidate for use in calibration standards for chromatographic techniques .

Research Applications

The application of this compound as a reference material has been documented in numerous studies aimed at developing new analytical techniques or improving existing methodologies .

Mechanism of Action

2-Azepan-1-yl-isonicotinic acid hydrochloride is similar to other compounds such as 2-(1-azepanyl)isonicotinic acid and 2-(1L4,2L2-pyrazol-3-yl)isonicotinic acid hydrochloride. it is unique in its chemical structure and properties, which make it suitable for specific applications that other compounds may not be able to fulfill.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

Isonicotinic Acid Derivatives

- Isoniazid : A hydrazide derivative of isonicotinic acid, widely used as an antitubercular agent. Unlike 2-azepan-1-YL-isonicotinic acid hydrochloride, isoniazid lacks the azepane ring but shares the pyridine backbone, which is critical for inhibiting mycobacterial cell wall synthesis.

- 2-Ethoxy-4-formylphenyl Acetate: Another isonicotinic acid derivative, but with an ethoxy and formylphenyl group. This compound emphasizes ester functionalization rather than nitrogen-rich rings, altering its reactivity and target specificity .

Azepane-Containing Compounds

- Butenafine Hydrochloride : A benzylamine derivative with a substituted azepane ring, used as an antifungal agent. Its azepane moiety enhances lipophilicity, improving dermal absorption compared to this compound, which is more polar due to the pyridine-carboxylic acid group .

- Raloxifene Hydrochloride: A selective estrogen receptor modulator (SERM) containing a benzothiophene core.

Physicochemical and Pharmacological Properties

Key Observations :

- Its hydrochloride salt improves solubility over neutral azepane compounds, aligning with trends seen in Raloxifene HCl and Butenafine HCl for enhanced delivery .

Biological Activity

2-Azepan-1-yl-isonicotinic acid hydrochloride (CAS: 1187932-74-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Molecular Structure:

- Molecular Formula: C12H16N2O2·HCl

- Molecular Weight: 256.73 g/mol

- Appearance: Light yellow solid, soluble in water.

The compound features an azepane ring and an isonicotinic acid moiety, which contribute to its unique pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in drug discovery and development.

1. Antitumor Properties

Studies have shown that this compound may possess antitumor activity by interacting with various biological targets involved in cancer pathways. Its structure suggests potential neuropharmacological implications, as the azepane ring is often associated with central nervous system activity.

2. Drug Delivery Enhancement

The compound has been investigated for its ability to enhance drug penetration through biological membranes. It could be tested in combination with other drugs to evaluate its effectiveness as a penetration enhancer, potentially improving drug delivery and efficacy in pharmaceutical formulations.

3. Interaction with Biological Targets

Interaction studies have focused on the binding affinities of this compound to specific receptors and enzymes. These studies are crucial for elucidating its mechanism of action and therapeutic benefits, particularly in modulating signaling pathways relevant to cancer and neurological disorders .

Case Studies

-

Antitumor Activity Evaluation:

- A study evaluated the compound's effect on various cancer cell lines, demonstrating significant cytotoxic effects against specific tumor types.

- Results: In vitro assays indicated a dose-dependent inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent.

-

Neuropharmacological Studies:

- Research indicated that derivatives of this compound could act on nicotinic acetylcholine receptors (nAChRs), which are critical for neurotransmission.

- Findings: Molecular dynamics simulations revealed that the compound could act as a modulator of nAChR activity, providing insights into its potential use in treating neurodegenerative diseases .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Isonicotinic Acid | C6H6N2O2 | Simpler structure without the azepane ring |

| 4-Pyridinecarboxylic Acid | C6H5NO2 | Lacks the nitrogen-rich azepane structure |

| 2-Pyridylacetaldehyde | C7H7NO | Contains a pyridine ring but lacks carboxylic functionality |

The unique combination of an azepane ring and an isonicotinic acid moiety in this compound may provide distinct pharmacological properties compared to these related compounds.

Applications

Pharmaceutical Development:

This compound serves as a key intermediate in synthesizing various pharmaceuticals targeting neurological disorders, enhancing drug efficacy and specificity .

Biochemical Research:

It is used to explore receptor interactions and enzyme activity, providing insights into metabolic pathways and potential therapeutic targets .

Material Science:

The compound finds applications in developing novel materials with unique properties beneficial for electronic devices .

Agricultural Chemistry:

It can be utilized in formulating agrochemicals to improve crop protection products' effectiveness while reducing environmental impact .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-azepan-1-YL-isonicotinic acid hydrochloride?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters such as reaction temperature, solvent polarity, and catalyst loading. For example, a fractional factorial design can identify critical factors influencing yield while minimizing trial numbers. Post-optimization, validate results using high-performance liquid chromatography (HPLC) to quantify purity . Reductive amination or nucleophilic substitution pathways (as seen in structurally analogous compounds) may serve as starting points .

Q. How should researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Employ a combination of 1H/13C NMR to confirm proton and carbon environments, FT-IR to identify functional groups (e.g., carboxylic acid O-H stretches), and elemental analysis to verify stoichiometry. Mass spectrometry (HRMS) can resolve molecular ion peaks, while X-ray crystallography may elucidate conformational flexibility of the azepane ring .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Conduct accelerated stability studies under varying humidity (25–75% RH) and temperature (4°C to 40°C) conditions. Monitor degradation via HPLC and thermogravimetric analysis (TGA). Store in airtight, light-resistant containers at room temperature, as recommended for related hydrochloride salts .

Advanced Research Questions

Q. How can computational modeling enhance understanding of this compound’s reactivity?

- Methodological Answer : Apply density functional theory (DFT) to calculate charge distribution on the azepane nitrogen and isonicotinic acid moieties, predicting nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations can model solvent interactions and conformational adaptability, aiding in rational drug design .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?

- Methodological Answer : Cross-reference experimental data with PubChem entries and crystallographic databases (e.g., Cambridge Structural Database). Validate discrepancies by repeating syntheses under standardized conditions and comparing with literature using principal component analysis (PCA) to isolate variables causing spectral shifts .

Q. How should researchers design assays to evaluate biological activity while minimizing off-target effects?

- Methodological Answer : Use structure-activity relationship (SAR) studies to modify substituents on the azepane or isonicotinic acid groups. Pair in vitro assays (e.g., enzyme inhibition) with computational docking (AutoDock Vina) to screen for selectivity. Include negative controls (e.g., scrambled analogs) and validate via orthogonal methods like surface plasmon resonance (SPR) .

Q. What green chemistry approaches apply to large-scale synthesis?

- Methodological Answer : Replace traditional solvents (DMF, THF) with biobased alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact. Optimize atom economy using flow chemistry setups and catalytic recycling. Lifecycle assessment (LCA) tools can quantify waste reduction .

Q. How can interdisciplinary methods (e.g., reaction engineering) improve scalability?

- Methodological Answer : Integrate microreactor technology for precise control of exothermic steps (e.g., HCl quenching). Use computational fluid dynamics (CFD) to model mixing efficiency and scale-up parameters. Collaborate with chemical engineers to design continuous-flow systems that maintain stoichiometric ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.